molecular formula C31H38N2O11 B3026005 Dihydronovobiocin CAS No. 29826-16-2

Dihydronovobiocin

Cat. No.: B3026005
CAS No.: 29826-16-2
M. Wt: 614.6 g/mol
InChI Key: JJYCENBZIMIWTM-KGSXXDOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydronovobiocin involves the hydrogenation of novobiocin. The process typically includes dissolving novobiocin in a suitable solvent, such as ethanol or methanol, and then subjecting it to hydrogenation using a palladium catalyst under controlled conditions . The reaction is carried out at room temperature and atmospheric pressure until the desired level of hydrogenation is achieved.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous hydrogenation systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Dihydronovobiocin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be further reduced to form more hydrogenated derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amide groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of more hydrogenated derivatives.

    Substitution: Formation of substituted amides or ethers.

Comparison with Similar Compounds

Dihydronovobiocin is part of the aminocoumarin class of antibiotics, which includes other compounds such as novobiocin, clorobiocin, and coumermycin A1 . Compared to these similar compounds, this compound has a unique hydrogenated structure that enhances its stability and potency against certain bacterial strains .

Similar Compounds:

This compound’s unique structure and potent antibacterial activity make it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYCENBZIMIWTM-KGSXXDOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316470
Record name Dihydronovobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29826-16-2
Record name Dihydronovobiocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29826-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydronovobiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydronovobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary mechanism of action of dihydronovobiocin?

A1: this compound, similar to its parent compound novobiocin, acts as a DNA gyrase inhibitor. [, ] Specifically, it targets the B subunit of DNA gyrase (GyrB), an essential bacterial enzyme responsible for controlling DNA supercoiling. [] This inhibition ultimately disrupts bacterial DNA replication and repair, leading to cell death.

Q2: How effective is this compound in inhibiting DNA gyrase compared to other known inhibitors?

A2: Research using a scintillation proximity assay demonstrated that this compound exhibits potent inhibition of DNA gyrase. [] Its 50% inhibitory concentration (IC50) was determined to be 64 nM, indicating strong binding affinity to GyrB. [] This potency is comparable to novobiocin (IC50 of 42 nM) and the cyclothialidine analog GR122222X (IC50 of 11 nM). []

Q3: Beyond antibacterial activity, has this compound shown activity against other targets?

A3: Interestingly, this compound has been shown to interact with LC3A, a protein involved in autophagy. [] This interaction suggests potential for this compound, or its derivatives, as tools to study autophagy pathways. []

Q4: Has this compound been chemically modified, and if so, what is the significance of these modifications?

A4: Yes, microbial biotransformation studies have successfully produced 11-hydroxythis compound from this compound using a novel soil actinomycete. [] This method provides an advantage over chemical oxidation, which results in a mixture of 11-hydroxy and 11-oxonovobiocin. [] The impact of this specific modification on biological activity requires further investigation.

Q5: Are there any established analytical methods for studying this compound?

A5: Early research utilized paper chromatography for the analysis of this compound. [] While this method provided a foundation for separation and identification, more modern techniques like HPLC or mass spectrometry are likely employed in current research for improved sensitivity and accuracy.

Q6: Is there any information available regarding the stability of this compound?

A6: While specific stability data for this compound is limited within the provided research, the development of a scintillation proximity assay suggests its compatibility with common solvents like dimethyl sulfoxide (DMSO) at concentrations up to 5% (v/v). [] This finding hints at potential stability under specific conditions.

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